molecular formula C15H10ClN3 B4126405 10-chloro-7-methyl-6H-indolo[2,3-b]quinoxaline

10-chloro-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B4126405
M. Wt: 267.71 g/mol
InChI Key: CVIKYWCATCFMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-chloro-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-chloro-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . The use of copper-doped cadmium sulfide nanoparticles has also been proposed for this reaction under microwave irradiation conditions . Another method involves the use of cerium (IV) oxide nanoparticles in an aqueous medium, leading to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, particularly those involving nanoparticle catalysts and microwave irradiation, which offer high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

10-chloro-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using chlorine or bromine, while alkylation and acylation can be performed using alkyl halides and acyl chlorides, respectively.

Major Products

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-chloro-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct biological activities. The presence of the chlorine atom enhances its DNA-intercalating properties, while the methyl group may influence its solubility and overall pharmacokinetic profile .

Properties

IUPAC Name

10-chloro-7-methyl-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c1-8-6-7-9(16)12-13(8)19-15-14(12)17-10-4-2-3-5-11(10)18-15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIKYWCATCFMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C3=NC4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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